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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinic acid

Cat. No.: B1521761 Get Quote

Introduction: The Strategic Value of Halogenated
Nicotinic Acids
Halogenated pyridine scaffolds are privileged structures in drug discovery and agrochemical

development. The specific placement of halogen atoms and other functional groups on the

pyridine ring provides chemists with precise control over a molecule's steric and electronic

properties, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic

profile.

6-Bromo-2-chloronicotinic acid (IUPAC: 6-bromo-2-chloropyridine-3-carboxylic acid) is a

trifunctional synthetic intermediate of significant interest. It features three distinct reactive sites:

a carboxylic acid amenable to amide bond formation, a chloro group at the 2-position

susceptible to nucleophilic aromatic substitution (SNAr), and a bromo group at the 6-position,

which is a prime handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal

reactivity makes it an exceptionally versatile platform for constructing complex molecular

architectures and performing lead optimization in discovery programs.

Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective

use in synthesis and formulation.

Chemical Structure and Nomenclature
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The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.

IUPAC Name: 6-bromo-2-chloropyridine-3-carboxylic acid[1][2]

Common Name: 6-Bromo-2-chloronicotinic acid

CAS Number: 1060815-67-9[1][3]

Caption: Chemical structure of 6-bromo-2-chloronicotinic acid.

Physicochemical Data Summary
The key properties of 6-Bromo-2-chloronicotinic acid are summarized in the table below for

quick reference.

Property Value Source(s)

CAS Number 1060815-67-9 [3]

Molecular Formula C₆H₃BrClNO₂ [3][4]

Molecular Weight 236.45 g/mol [3]

Appearance Solid

SMILES OC(=O)c1ccc(Br)nc1Cl [2]

InChI Key
CSHIGVLXOXJJMY-

UHFFFAOYSA-N

Storage Conditions

Store in a dry, cool, well-

ventilated place under an inert

atmosphere. Recommended

temperature: 2-8°C.

[1][5]

Spectroscopic Profile for Structural Verification
Confirmation of the chemical structure is achieved through a combination of spectroscopic

methods. Below are the expected spectral characteristics for 6-Bromo-2-chloronicotinic acid.
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two protons on the pyridine ring. These would appear as two doublets,

with coupling constants characteristic of ortho-coupling.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbons of

the pyridine ring and the carboxyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

for the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700 cm⁻¹. A

broad O-H stretch from the carboxylic acid will also be present.

Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic

patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular

ion peak (M⁺) will appear as a cluster of peaks reflecting these isotopic distributions,

providing definitive confirmation of the elemental composition. Spectroscopic data for this

compound can be found in databases such as ChemicalBook.[6]

Proposed Synthesis and Mechanistic Rationale
While various methods exist for synthesizing halogenated nicotinic acids, a direct, published

protocol for 6-Bromo-2-chloronicotinic acid is not readily available. Therefore, a robust and

mechanistically sound synthetic route is proposed below, based on established transformations

in pyridine chemistry.

Causality of Experimental Design: The chosen strategy aims to install the functional groups in a

sequence that leverages their directing effects and chemical stability. Starting with a

commercially available, simpler precursor like 2-chloro-5-methylpyridine allows for a controlled,

step-wise functionalization. The oxidation of the methyl group is a reliable method to form the

carboxylic acid. Subsequent bromination is often challenging on an electron-deficient ring but

can be facilitated by an N-oxide intermediate, which activates the 6-position towards

electrophilic attack.

Proposed Synthetic Workflow
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2-Chloro-5-methylpyridine 2-Chloronicotinic acid

1. KMnO₄ or O₂/Co(OAc)₂
2. Acidic Workup 6-Bromo-2-chloronicotinic acid N-oxide

1. m-CPBA or H₂O₂/AcOH
2. Br₂/SO₃ 6-Bromo-2-chloronicotinic acidPCl₃ or PPh₃

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 6-Bromo-2-chloronicotinic acid.

Detailed Experimental Protocol (Proposed)
This protocol is a representative, self-validating workflow. Each step includes purification and

characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid

Reaction Setup: To a solution of 2-chloro-5-methylpyridine in an appropriate solvent (e.g.,

chlorobenzene), add a catalytic amount of cobalt(II) acetate.[7]

Oxidation: Heat the reaction mixture to 60–120°C and bubble oxygen gas through the

solution for 2–8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Isolation: Upon completion, cool the reaction mixture. The crude product, which

precipitates, can be collected by filtration.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water)

to yield pure 6-chloronicotinic acid.

Validation: Confirm the structure of the product using ¹H NMR, IR, and MS, and verify its

purity by melting point analysis and HPLC.

Step 2: N-Oxidation and Bromination

N-Oxidation: Dissolve the 6-chloronicotinic acid from Step 1 in acetic acid. Add hydrogen

peroxide and heat the mixture. This converts the pyridine nitrogen to an N-oxide, which is

crucial for activating the ring for the subsequent step.
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Bromination: To the N-oxide solution, add oleum (fuming sulfuric acid) followed by the slow

addition of elemental bromine (Br₂). The N-oxide group activates the 6-position (para to the

nitrogen), facilitating electrophilic bromination.

Workup: Carefully quench the reaction mixture by pouring it onto ice, followed by

neutralization to precipitate the crude 6-bromo-2-chloronicotinic acid N-oxide.

Purification & Validation: Collect the solid by filtration, wash thoroughly, and dry. Characterize

the intermediate to confirm successful bromination without loss of the N-oxide.

Step 3: Deoxygenation to Yield Final Product

Reduction: Suspend the N-oxide from Step 2 in a solvent like chloroform or toluene. Add a

reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) portion-

wise at a controlled temperature.

Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with

water and brine. Dry the organic layer over anhydrous sodium sulfate.

Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude

solid by recrystallization or column chromatography to obtain the final product, 6-Bromo-2-
chloronicotinic acid.

Final Validation: Perform a full suite of characterization (¹H NMR, ¹³C NMR, MS, IR,

elemental analysis) to confirm the structure and establish the final purity (>98% for research

applications).

Applications in Research and Drug Development
The synthetic utility of 6-Bromo-2-chloronicotinic acid stems from the differential reactivity of

its three functional groups, making it a powerful scaffold for building molecular diversity.

A Trifunctional Synthetic Hub
Carboxylic Acid: Serves as a classic handle for forming amides, esters, and other

derivatives, which is fundamental for probing structure-activity relationships (SAR) by

modifying interactions with biological targets.
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2-Chloro Position: This position is activated towards nucleophilic aromatic substitution

(SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to

introduce diverse substituents.

6-Bromo Position: The C-Br bond is an ideal site for transition-metal-catalyzed cross-

coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for

the efficient formation of C-C, C-N, and C-O bonds, enabling the connection of complex aryl,

heteroaryl, or alkyl groups.

Potential in Medicinal Chemistry and Agrochemicals
Halogenated nicotinic acid derivatives are integral to many active pharmaceutical ingredients

(APIs) and agrochemicals.[8][9] Compounds like 2-chloronicotinic acid are used to synthesize

drugs with anti-inflammatory and antimicrobial properties, as well as herbicides.[10][11] By

extension, 6-Bromo-2-chloronicotinic acid is a strategic starting material for:

Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase

inhibitors.

GPCR Ligands: Functionalized pyridines are frequently used to target G-protein coupled

receptors.

Novel Herbicides and Fungicides: The scaffold can be elaborated to develop new

agrochemicals with improved efficacy and safety profiles.[11]

Safety and Handling
Proper handling is essential when working with this chemical.

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).

Hazard statements include H302 (Harmful if swallowed).

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with

side-shields, chemical-resistant gloves, and a lab coat.[1][12]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation

and inhalation.[1][12]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from

incompatible materials.[1]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
6-Bromo-2-chloronicotinic acid is a high-value, versatile chemical intermediate for advanced

scientific research. Its well-defined structure, characterized by three orthogonally reactive

functional groups, provides a robust platform for the synthesis of complex molecules. This

guide has provided a detailed overview of its chemical properties, a logical and robust

proposed synthetic route, and its potential applications, offering researchers and developers

the foundational knowledge required to leverage this powerful building block in their discovery

and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

2. 6-Bromo-2-chloronicotinic Acid | LGC Standards [lgcstandards.com]

3. 6-Bromo-2-chloronicotinic acid price,buy 6-Bromo-2-chloronicotinic acid - chemicalbook
[chemicalbook.com]

4. 6-Bromo-2-chloronicotinic acid | Starshinechemical [starshinechemical.com]

5. 1060815-67-9|6-Bromo-2-chloronicotinic acid|BLD Pharm [bldpharm.com]

6. 6-Bromo-2-chloronicotinic acid(1060815-67-9) 1H NMR [m.chemicalbook.com]

7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents
[patents.google.com]

8. Page loading... [wap.guidechem.com]

9. nbinno.com [nbinno.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.echemi.com/sds/6-bromo-2-chloronicotinic-acid-pd180727107926.html
https://www.benchchem.com/product/b1521761?utm_src=pdf-body
https://www.benchchem.com/product/b1521761?utm_src=pdf-custom-synthesis
https://www.echemi.com/sds/6-bromo-2-chloronicotinic-acid-pd180727107926.html
https://www.lgcstandards.com/US/en/p/TRC-B684118
https://www.chemicalbook.com/price-india/1060815-67-9.htm
https://www.chemicalbook.com/price-india/1060815-67-9.htm
https://starshinechemical.com/isomer/6-bromo-2-chloronicotinic-acid/
https://www.bldpharm.com/products/1060815-67-9.html
https://m.chemicalbook.com/SpectrumEN_1060815-67-9_HNMR.htm
https://patents.google.com/patent/CN103570612A/en
https://patents.google.com/patent/CN103570612A/en
https://wap.guidechem.com/question/what-are-the-properties-synthe-id145877.html
https://www.nbinno.com/?news/gp-5-bromo-2-chloronicotinic-acid-properties-applications-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. nbinno.com [nbinno.com]

11. nbinno.com [nbinno.com]

12. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Chemical structure and IUPAC name of 6-Bromo-2-
chloronicotinic acid.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521761#chemical-structure-and-iupac-name-of-6-
bromo-2-chloronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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